6-{[([1,1'-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one
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Overview
Description
6-{[([1,1’-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a biphenyl group, an amino group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[([1,1’-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one typically involves the reaction of 1,1’-biphenyl-2-amine with 2-methoxycyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-{[([1,1’-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-{[([1,1’-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-{[([1,1’-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions, while the amino and methoxy groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl with similar structural features.
2,4,6-Trimethoxybiphenyl: A biphenyl compound with methoxy groups at different positions.
Uniqueness
6-{[([1,1’-Biphenyl]-2-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
110220-33-2 |
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Molecular Formula |
C20H17NO2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-methoxy-6-[(2-phenylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C20H17NO2/c1-23-19-13-7-10-16(20(19)22)14-21-18-12-6-5-11-17(18)15-8-3-2-4-9-15/h2-14,22H,1H3 |
InChI Key |
IINZWOVHFNNNPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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